Cas no 30653-05-5 (Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-)

Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl- structure
30653-05-5 structure
Product Name:Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-
Numero CAS:30653-05-5
MF:C27H22N6O2
MW:462.502584934235
CID:297926
PubChem ID:9825602
Update Time:2025-04-19

Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol
    • 2,2'-Dihydroxy-3,3'-bis(2-benzotriazolyl)-5,5'-dimethyldiphenylmethane
    • 2,2'-Methylenebis(4-methyl-6-benzotriazolylphenol)
    • 2,2'-Methylenebis[4-methyl-6-(2H-benzotriazol-2-yl)phenol]
    • 2,2'-Methylenebis[6-(2-benzotriazolyl)-p-cresol]
    • Bis[2-hydroxy-5-methyl-3(2H)-benzotriazol-2-yl]methane
    • Bis[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methane
    • Mixxim BB 200
    • 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
    • SCHEMBL258759
    • DTXSID00431370
    • BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE
    • 30653-05-5
    • Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-
    • Inchi: 1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3
    • Chiave InChI: ZDXCWZKQDWCCMJ-UHFFFAOYSA-N
    • Sorrisi: OC1C(=CC(C)=CC=1CC1C=C(C)C=C(C=1O)N1N=C2C=CC=CC2=N1)N1N=C2C=CC=CC2=N1

Proprietà calcolate

  • Massa esatta: 462.18042397g/mol
  • Massa monoisotopica: 462.18042397g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 4
  • Complessità: 642
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 102Ų
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd